2,3-Dimethyl-p-benzoquinone
Overview
Description
2,3-Dimethyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is specifically a derivative of p-benzoquinone, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. It is known for its bright yellow color and is used in various chemical reactions and industrial applications.
Scientific Research Applications
2,3-Dimethyl-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its role in biological redox processes and as a model compound for understanding quinone behavior in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate redox reactions in cells.
Industry: It is used in the production of dyes, pigments, and as a catalyst in polymerization reactions.
Mechanism of Action
Target of Action
2,3-Dimethyl-p-benzoquinone, also known as coenzyme Q0, is a key intermediate in the synthesis of coenzyme Q, coenzyme Q10, and other ubiquinones . The main target of these compounds is mitochondria , where they accumulate due to the positive charge of the molecule . They can transform into electrically neutral cyclic zwitterions under certain conditions, which theoretically can escape from the matrix of energized mitochondria against the concentration gradient .
Mode of Action
This compound interacts with its targets and results in changes in the cell. It has been found that it can rapidly form S-conjugate adducts with endogenous non-protein and protein-associated sulfhydryl (SH)-groups of cells . This interaction disrupts carbohydrate metabolism followed by intracellular ATP depletion and necrotic cell death .
Pharmacokinetics
Its adme properties would be influenced by its chemical structure and its ability to form adducts with sh-groups in cells .
Result of Action
The compound’s action results in the disruption of carbohydrate metabolism, leading to ATP depletion and necrotic cell death . It also downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that quinones, the class of compounds to which 2,3-Dimethyl-p-benzoquinone belongs, play a crucial role in various biochemical reactions . They serve as electron carriers in processes like photosynthesis and cellular respiration
Cellular Effects
Quinones are known to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Quinones are involved in various metabolic pathways, interacting with different enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-p-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3-dimethylphenol. Catalysts such as palladium or platinum are used to enhance the reaction rate and yield. The process is carried out under controlled temperature and pressure conditions to ensure the efficient conversion of the starting material to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to 2,3-dimethylhydroquinone using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the quinone ring is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Higher quinone derivatives.
Reduction: 2,3-Dimethylhydroquinone.
Substitution: Various substituted quinone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2,5-Dimethyl-p-benzoquinone: Another methyl-substituted quinone with similar redox properties but different substitution pattern.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: A more reactive quinone due to the presence of electron-withdrawing groups.
1,4-Naphthoquinone: A larger quinone with extended conjugation, leading to different reactivity and applications.
Uniqueness: 2,3-Dimethyl-p-benzoquinone is unique due to its specific substitution pattern, which influences its redox potential and reactivity. The presence of methyl groups at the 2 and 3 positions makes it more hydrophobic compared to other quinones, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACLXROWHONEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200579 | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
526-86-3 | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYL-4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DVX468HU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione as a byproduct?
A1: Research indicates that 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione (also known as 2,3-Dimethyl-p-benzoquinone) can be generated as a minor product during the synthesis of 5-Isopropyl-2,3-dimethylbenzene-1,4-diol. This synthesis utilizes a Friedel-Crafts reaction with 2,3-dimethylhydroquinone, isopropanol, glacial acetic acid, and sulfuric acid. The formation of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione was confirmed through 2D HETCOR and mass spectrometry analysis. []
Q2: Are there any studies on the toxicity of this compound?
A2: Although not directly addressed in the provided abstracts, one study mentions that a related compound, 2,3-dimethyl p-benzoquinone, can induce extreme chromosome shortening resembling fragmentation in human lymphocytes. [] This highlights the potential for toxicity within this class of compounds. More research is needed to understand the specific toxicological profile of this compound.
Q3: What analytical techniques were employed to characterize 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione?
A3: The researchers utilized a combination of 2D Heteronuclear Correlation (HETCOR) spectroscopy and Mass Spectrometry (MS) to confirm the presence and structure of 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione as a minor product in their synthesis. [] These techniques provided complementary structural information.
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